molecular formula C13H26O3S B11454093 3-(Decylsulfinyl)propanoic acid

3-(Decylsulfinyl)propanoic acid

Cat. No.: B11454093
M. Wt: 262.41 g/mol
InChI Key: KYCOGPWGXFOPFT-UHFFFAOYSA-N
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Description

3-(Decylsulfinyl)propanoic acid is a sulfoxide-containing organic compound with the structural formula CH₂CH₂C(O)OH-S(O)-C₁₀H₂₁. The decyl chain confers significant hydrophobicity, which may influence membrane permeability and bioavailability compared to shorter-chain or aromatic analogs .

Properties

Molecular Formula

C13H26O3S

Molecular Weight

262.41 g/mol

IUPAC Name

3-decylsulfinylpropanoic acid

InChI

InChI=1S/C13H26O3S/c1-2-3-4-5-6-7-8-9-11-17(16)12-10-13(14)15/h2-12H2,1H3,(H,14,15)

InChI Key

KYCOGPWGXFOPFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCS(=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Decylsulfinyl)propanoic acid typically involves the oxidation of decyl sulfide to decyl sulfoxide, followed by the reaction with a propanoic acid derivative. Common reagents used in the oxidation step include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure selective oxidation to the sulfoxide stage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and catalysts would be preferred to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Decylsulfinyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfoxide group to sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the sulfoxide group back to the sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions at the sulfoxide group, where nucleophiles like thiols or amines can replace the sulfoxide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Thiols (R-SH), amines (R-NH2).

Major Products Formed

    Oxidation: Formation of 3-(Decylsulfonyl)propanoic acid.

    Reduction: Formation of 3-(Decylthio)propanoic acid.

    Substitution: Formation of various substituted propanoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Decylsulfinyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique sulfoxide group can be exploited in asymmetric synthesis and chiral catalysis.

    Biology: Potential use as a probe to study sulfoxide-containing biomolecules and their interactions within biological systems.

    Medicine: Investigated for its potential as a drug intermediate, particularly in the synthesis of sulfoxide-containing pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 3-(Decylsulfinyl)propanoic acid primarily involves its sulfoxide group, which can participate in various chemical reactions. The sulfoxide group can act as both an electrophile and a nucleophile, allowing it to interact with a wide range of molecular targets. In biological systems, the sulfoxide group can undergo redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Sulfinyl vs. Sulfonyl Groups

  • 3-(Phenylsulfonyl)propanoic acid (MW: 214.24 g/mol, ): The sulfonyl group (-SO₂-) is fully oxidized, increasing polarity and acidity compared to the sulfinyl group. This enhances water solubility but may reduce lipid membrane penetration.
  • 3-(Decylsulfinyl)propanoic acid (Calculated MW: ~262.07 g/mol): The sulfinyl group offers intermediate oxidation state, balancing reactivity and stability. Its long aliphatic chain (C10) likely increases lipophilicity (logP > 3), favoring interactions with hydrophobic biological targets.

Thio and Perfluoroalkylthio Derivatives

  • Perfluorinated thio derivatives (e.g., lithium salts in ): Perfluoroalkylthio groups (-S-C₆F₁₃) impart extreme hydrophobicity and chemical inertness, contrasting with the degradable decyl chain in the target compound. These derivatives are used in surfactants but pose environmental persistence concerns.

Aromatic and Heterocyclic Substituted Propanoic Acids

  • 3-(4-Hydroxyphenyl)-2-(oxotetrahydropyran-3-yl)propanoic acid (): This compound demonstrated cytotoxicity (43.2% mortality at 0.1 mg/mL in brine shrimp assays). The hydroxyphenyl and oxotetrahydropyran groups create a rigid, polar structure, contrasting with the aliphatic sulfinyl group’s flexibility.
  • Furin inhibitors (P3, P7, P16) (): These thiazole-thiophene derivatives inhibit Furin (IC₅₀: 35 µM for P3). The heterocyclic scaffolds enable strong enzyme interactions via hydrogen bonding and van der Waals forces, whereas the sulfinyl group may engage in weaker dipole-dipole interactions.

Amino and Nitro-Substituted Derivatives

  • 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (): These compounds exhibit anticancer activity, with amino groups facilitating hydrogen bonding to DNA or enzymes. The sulfinyl group’s electrophilic sulfur may instead participate in covalent binding or redox reactions.

Table 1: Key Properties of Selected Propanoic Acid Derivatives

Compound Name Substituent Molecular Weight (g/mol) Key Biological Activity Reference
This compound Decylsulfinyl 262.07 (calculated) Not reported
3-(Phenylsulfonyl)propanoic acid Phenylsulfonyl 214.24 Research applications
3-(2-Thienyl)propanoic acid 2-Thienyl 156.18 Synthetic intermediate
3-(4-Hydroxyphenyl)-2-(...)propanoic acid 4-Hydroxyphenyl, pyran N/A Cytotoxicity (43.2% mortality)
P3 (Furin inhibitor) Bromothiophene-thiazole N/A Furin inhibition (IC₅₀: 35 µM)

Key Observations:

Lipophilicity : The decyl chain in the target compound likely results in higher logP (>3) compared to aromatic analogs (logP ~1–2), enhancing membrane permeability but reducing aqueous solubility.

Acidity: Electron-withdrawing groups (e.g., -NO₂ in ) lower pKa (~2–3), while sulfinyl and alkyl groups result in moderate acidity (pKa ~4–5).

Biological Activity : Aromatic and heterocyclic substituents (e.g., thiophene in , hydroxyphenyl in ) correlate with cytotoxicity or enzyme inhibition, suggesting that the target compound’s activity may depend on sulfinyl-specific interactions.

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